2,4,6-Trimethoxy-5-nitropyrimidine
Overview
Description
2,4,6-Trimethoxy-5-nitropyrimidine is a chemical compound with the molecular formula C7H9N3O5 It is a derivative of pyrimidine, characterized by the presence of three methoxy groups at positions 2, 4, and 6, and a nitro group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethoxy-5-nitropyrimidine typically involves the nitration of 2,4,6-trimethoxypyrimidine. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethoxy-5-nitropyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The nitro group at the 5-position can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines depending on the nucleophile used.
Reduction: Formation of 2,4,6-trimethoxy-5-aminopyrimidine.
Oxidation: Formation of 2,4,6-trimethoxy-5-formylpyrimidine or 2,4,6-trimethoxy-5-carboxypyrimidine.
Scientific Research Applications
2,4,6-Trimethoxy-5-nitropyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethoxy-5-nitropyrimidine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. The nitro group may play a role in electron transfer processes, while the methoxy groups could influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethoxy-5-aminopyrimidine: Similar structure but with an amino group instead of a nitro group.
2,4,6-Trimethoxy-5-formylpyrimidine: Similar structure but with a formyl group instead of a nitro group.
2,4,6-Trimethoxy-5-carboxypyrimidine: Similar structure but with a carboxy group instead of a nitro group.
Uniqueness
2,4,6-Trimethoxy-5-nitropyrimidine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of methoxy and nitro groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
2,4,6-trimethoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O5/c1-13-5-4(10(11)12)6(14-2)9-7(8-5)15-3/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKMRDXCQFULLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)OC)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10476070 | |
Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83356-02-9 | |
Record name | 2,4,6-TRIMETHOXY-5-NITROPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10476070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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